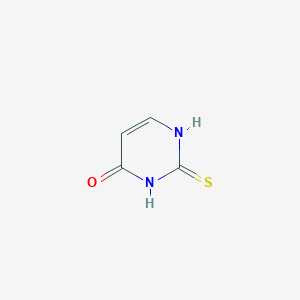

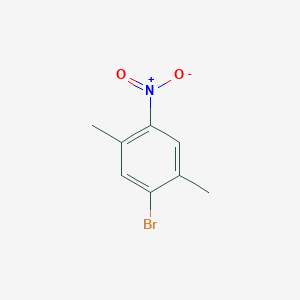

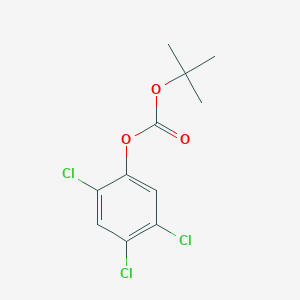

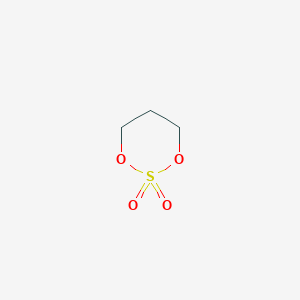

![molecular formula C6H6N4OS B092742 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-37-6](/img/structure/B92742.png)

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a derivative within the chemical class of triazin-thiazolo compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their synthesis, molecular structures, and properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of various precursors under specific conditions. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed room temperature reactions with potassium carbonate and allyl bromide in dry acetone . Another synthesis method involved the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture . These methods suggest that the synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one could also involve similar condensation reactions under catalytic conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques. For example, 2D-NMR measurements, including gHSQC and gHMBC, were used to verify the structures of allylic derivatives . Single crystal X-ray diffraction experiments provided detailed insights into the crystalline structure and molecular geometry . These techniques would likely be applicable in analyzing the molecular structure of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one. However, the synthesis methods and the presence of functional groups such as amino and mercapto suggest that these compounds could participate in further chemical reactions, such as nucleophilic substitutions or condensation reactions, to form more complex derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structure, hydrogen bonding, and pi-pi stacking interactions, which contribute to their stability . The density and molecular formula of these compounds are determined through X-ray diffraction and other analytical techniques . The optical properties, such as optical band gaps and absorption indices, are investigated using spectroscopic methods and theoretical modeling, such as DFT . These properties are crucial for potential applications in optoelectronics and photodetectors .

Applications De Recherche Scientifique

Synthetic Strategies and Chemical Reactivities

Research highlights the development of synthetic strategies and the chemical reactivities of thiazolo[3,2-b]triazin-7-one derivatives. These compounds have been extensively studied for their potential applications in medicinal chemistry due to their diverse biological activities. The synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their behavior towards various reagents under different conditions have been outlined, showcasing their versatility as bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Significance of Triazine Derivatives

Triazine scaffolds, including structures closely related to 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one, have been identified as significant in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The importance of triazine analogs in drug development highlights their potential as core moieties for future therapeutics (Verma, Sinha, & Bansal, 2019).

Pharmacological Evaluation of Triazole Derivatives

Studies on triazole derivatives, a category related to the thiazolotriazinone structure, have demonstrated their significant biological and pharmacological potential. These compounds serve as raw materials in the fine organic synthesis industry, with applications extending to agriculture, pharmaceuticals, and material sciences. The versatility of amino-1,2,4-triazoles and their derivatives in producing a range of products underscores the broad utility of these compounds in scientific research and industry (Nazarov et al., 2021).

Applications in Energetic Materials

The exploration of triazine derivatives extends into the field of energetic materials. High-nitrogen azine energetic compounds, including those with triazine structures, have garnered interest for their applications in propellants, mixed explosives, and gas generators. The unique properties of these compounds, such as their ability to improve burning rates and reduce sensitivity, present a promising avenue for advancements in energetic material research (Yongjin & Shuhong, 2019).

Propriétés

IUPAC Name |

3-amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-3-5(11)8-6-10(9-3)4(7)2-12-6/h2H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSQOCJZQYFKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CSC2=NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349465 |

Source

|

| Record name | 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one | |

CAS RN |

16943-37-6 |

Source

|

| Record name | 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

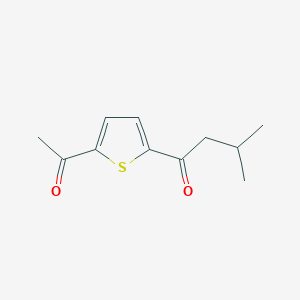

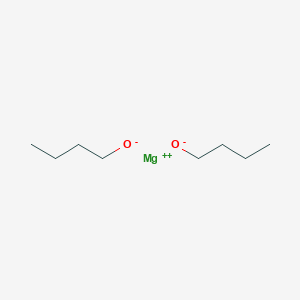

![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)